![molecular formula C14H17N3O3 B2946271 N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide CAS No. 874398-92-2](/img/structure/B2946271.png)
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of phenacetin , which is a pain-relieving and fever-reducing drug . Phenacetin was widely used following its introduction in 1887 but was withdrawn from medicinal use as dangerous from the 1970s .
Synthesis Analysis
While specific synthesis information for this compound is not available, phenacetin can be synthesized through the Williamson ether synthesis . Additionally, 1,2,4-oxadiazoles can be synthesized through various methods, and they have been studied for their anti-infective properties .Molecular Structure Analysis
The compound likely contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . It also appears to have an ethoxyphenyl group and a propanamide group.科学的研究の応用
Anticancer Activity
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide and related oxadiazole derivatives have been studied extensively for their anticancer properties. A series of similar compounds, including N-substituted oxadiazole derivatives, have been synthesized and tested against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). These studies have shown that such derivatives exhibit moderate to excellent anticancer activity, with some derivatives showing higher activities than reference drugs like etoposide (Ravinaik et al., 2021). Additionally, new derivatives have been synthesized and tested against human cancer cell lines, demonstrating good to moderate activity across all tested lines, including MCF-7, A549, Du-145 (prostate), and MDA MB-231 (breast) (Yakantham et al., 2019).
Antidiabetic Activity
Research into the antidiabetic potential of oxadiazole derivatives has also been conducted, focusing on their ability to inhibit α-amylase, a key enzyme in carbohydrate metabolism. Such studies have led to the synthesis of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, which were evaluated for in vitro antidiabetic activity using the α-amylase inhibition assay. This represents a promising direction for the development of new antidiabetic agents (Lalpara et al., 2021).
Nematicidal Activity
In agricultural research, oxadiazole derivatives have shown significant nematicidal activity against plant-parasitic nematodes. Novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups were synthesized and evaluated for their nematicidal activities. Some compounds demonstrated better efficacy than commercial nematicides, indicating their potential as lead compounds for developing new nematicides (Liu et al., 2022).
Antiplasmodial Activities
N-acylated oxadiazole derivatives have been explored for their antiplasmodial activities against Plasmodium falciparum strains, contributing to malaria treatment research. This includes studies where derivatives showed high activity against chloroquine-sensitive and multiresistant strains, highlighting the impact of the acyl moiety's nature on the compounds' activity and cytotoxicity. These findings are crucial for the development of new malaria treatments (Hermann et al., 2021).
Antibacterial Activity
The antibacterial potential of oxadiazole derivatives has been demonstrated through the synthesis and evaluation of compounds for activity against various bacteria. Novel derivatives, including those with 1,3,4-oxadiazole rings, have shown significant antibacterial activity, underscoring the importance of these compounds in the development of new antibiotics (Aghekyan et al., 2020).
将来の方向性
特性
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-4-19-11-7-5-10(6-8-11)12-13(17-20-16-12)15-14(18)9(2)3/h5-9H,4H2,1-3H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZUWRFNQKDDAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

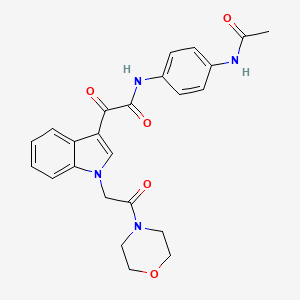
![(4-(2-Azabicyclo[2.2.1]heptan-2-yl)phenyl)methanamine](/img/structure/B2946191.png)
![2-[5-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenyl]acetonitrile](/img/structure/B2946193.png)
![N-[1-(adamantan-1-yl)ethyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2946194.png)
![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide](/img/structure/B2946196.png)
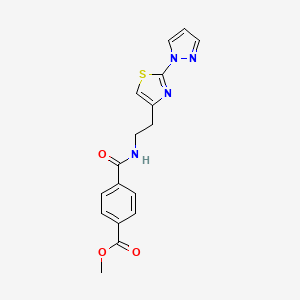
![3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2946198.png)
![{1-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}(2-furyl)methanone](/img/structure/B2946199.png)
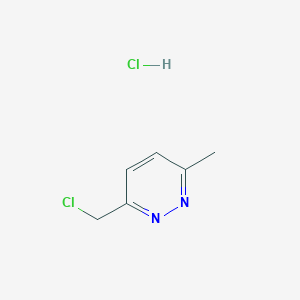
![3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2946204.png)
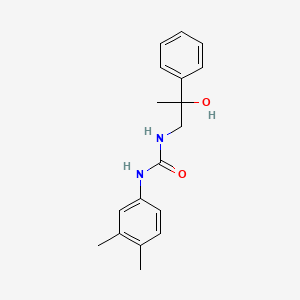
![3-(4-bromophenyl)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2946206.png)
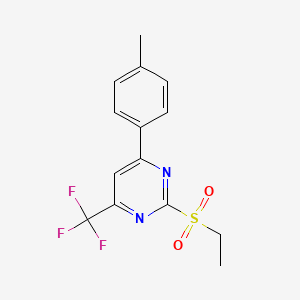
![N-{4-[(2-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}hydrazino)sulfonyl]phenyl}acetamide](/img/structure/B2946209.png)